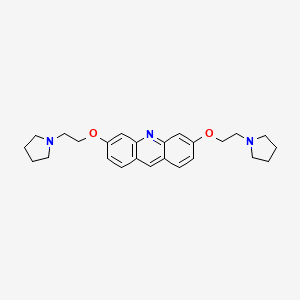methyl}-1H-imidazole CAS No. 89440-45-9](/img/structure/B14402672.png)
1-{[1-(4-Chlorophenyl)cyclopentyl](phenylsulfanyl)methyl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole is a complex organic compound featuring an imidazole ring, a cyclopentyl group, and a phenylsulfanyl group. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of Schiff’s base complex nickel catalyst for a one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solventless microwave-assisted synthesis and catalytic cycloaddition reactions are employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position using reagents like N-bromosuccinimide (NBS).
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position due to resonance stabilization.
Common Reagents and Conditions
Oxidation: NBS, catalytic HBr, and DMSO.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS results in the formation of brominated derivatives .
Applications De Recherche Scientifique
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group may contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclopentyl-1H-imidazole-4-carboxylic acid hydrochloride
- 1-Cyclohexyl-1H-imidazole-4-carboxylic acid hydrochloride
- 1-Cyclobutyl-1H-imidazole-4-carboxylic acid hydrochloride
Uniqueness
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole is unique due to the presence of the 4-chlorophenyl and phenylsulfanyl groups, which impart distinct chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
89440-45-9 |
|---|---|
Formule moléculaire |
C21H21ClN2S |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
1-[[1-(4-chlorophenyl)cyclopentyl]-phenylsulfanylmethyl]imidazole |
InChI |
InChI=1S/C21H21ClN2S/c22-18-10-8-17(9-11-18)21(12-4-5-13-21)20(24-15-14-23-16-24)25-19-6-2-1-3-7-19/h1-3,6-11,14-16,20H,4-5,12-13H2 |
Clé InChI |
TZTCYPZSNMPMDS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(N3C=CN=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
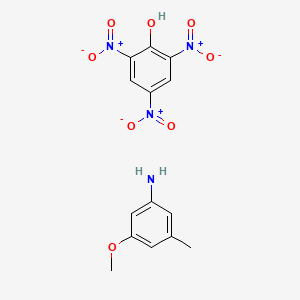
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
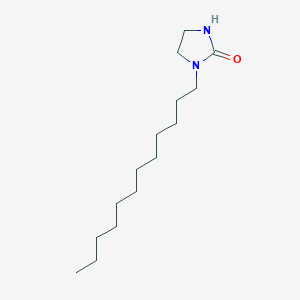
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
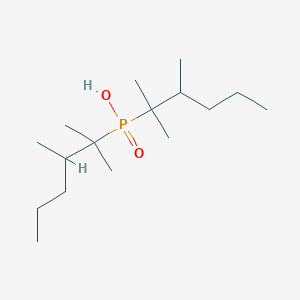
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
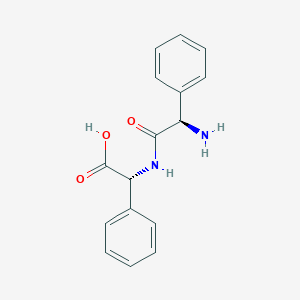
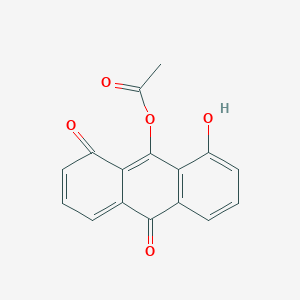
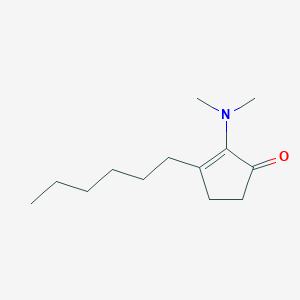
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)

![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
